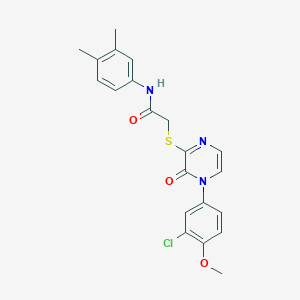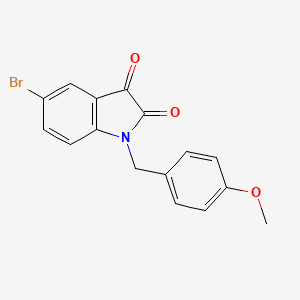
(2R)-2-アミノ-N-プロピルプロパンアミド塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-N-propylpropanamide hydrochloride is a chiral amide compound with potential applications in various fields of scientific research. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological and chemical properties.
科学的研究の応用
(2R)-2-amino-N-propylpropanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
It’s worth noting that its metabolite, (2r,6r)-hydroxynorketamine, has been found to interact with the n-methyl-d-aspartate receptor (nmdar) and ampa receptor . The NMDAR and AMPA receptor are critical for synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, a key factor in learning and memory.
Mode of Action
Its metabolite, (2r,6r)-hydroxynorketamine, enhances ampa receptor-mediated excitatory post-synaptic potentials and decreases intracellular d-serine (a nmda co-agonist) . This suggests that the compound may modulate synaptic transmission, potentially influencing neuronal communication.
Biochemical Pathways
The modulation of nmdar and ampa receptor activity by its metabolite suggests that it may influence glutamatergic signaling, a critical pathway in the central nervous system involved in cognition, memory, and learning .
Pharmacokinetics
Studies on its metabolite, (2r,6r)-hydroxynorketamine, indicate that it has a longer terminal half-life than the s-stereoisomer . This suggests that the compound may have a prolonged presence in the body, potentially leading to sustained effects.
Result of Action
Its metabolite, (2r,6r)-hydroxynorketamine, has been associated with rapid antidepressant activity without ketamine-related side effects . This suggests that the compound may have potential therapeutic effects in the treatment of depression.
Action Environment
It’s important to note that various factors such as temperature, ph, and the presence of other substances can potentially affect the stability and activity of chemical compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N-propylpropanamide hydrochloride typically involves the reaction of (2R)-2-amino-N-propylpropanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process may involve the use of protecting groups to prevent unwanted side reactions and to facilitate the purification of the final product.
Industrial Production Methods
Industrial production of (2R)-2-amino-N-propylpropanamide hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
(2R)-2-amino-N-propylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.
類似化合物との比較
Similar Compounds
- (2R)-2-amino-N-methylpropanamide hydrochloride
- (2R)-2-amino-N-ethylpropanamide hydrochloride
- (2R)-2-amino-N-isopropylpropanamide hydrochloride
Uniqueness
(2R)-2-amino-N-propylpropanamide hydrochloride is unique due to its specific stereochemistry and the presence of a propyl group on the amide nitrogen. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
(2R)-2-amino-N-propylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-3-4-8-6(9)5(2)7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGQJSWPTIQSBD-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@@H](C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133010-66-9 |
Source


|
| Record name | (2R)-2-amino-N-propylpropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)
![bis(N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)pyridin-2-amine) hydrate dihydrochloride](/img/structure/B2383404.png)

![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2383409.png)
![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine](/img/structure/B2383413.png)
![2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2383414.png)
![N-(3-cyano(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl))[4-(piperidylsulfonyl)phen yl]carboxamide](/img/structure/B2383415.png)


![2-[2-(Benzyloxy)phenoxy]acetic acid](/img/structure/B2383423.png)

